3-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Description

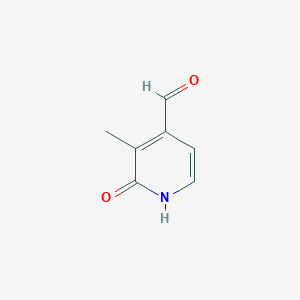

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a heterocyclic organic compound characterized by a pyridine backbone substituted with a methyl group at position 3, a ketone group at position 2, and an aldehyde group at position 4. According to the provided evidence, its molecular formula is C₁₀H₁₀O₄ with a molecular weight of 194.19 g/mol and a CAS registry number of 7112-68-7 . The compound’s structure suggests reactivity influenced by its electron-withdrawing aldehyde and ketone groups, as well as steric effects from the methyl substituent. It is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatility in forming derivatives.

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

3-methyl-2-oxo-1H-pyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-5-6(4-9)2-3-8-7(5)10/h2-4H,1H3,(H,8,10) |

InChI Key |

RKZBBVGASLRZML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CNC1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity and can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of protooncogenes, which play a crucial role in oncogenesis .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₀O₄ | 194.19 | 7112-68-7 | 3-methyl, 2-oxo, 4-carbaldehyde |

| 2-Oxo-1-(trifluoromethyl)-1,2-dihydropyridine-4-carbaldehyde | C₁₁H₁₀N₂O₃ | 218.21 | 28383-65-5 | 1-trifluoromethyl, 2-oxo, 4-carbaldehyde |

Functional and Reactivity Differences

In contrast, the 1-trifluoromethyl group in the analogue (CAS 28383-65-5) enhances electron-withdrawing effects, increasing electrophilicity at the aldehyde position . The trifluoromethyl group (CF₃) in the analogue may improve metabolic stability and lipophilicity compared to the methyl group, making it more suitable for drug candidates requiring prolonged bioavailability .

Molecular Weight and Solubility :

- The higher molecular weight of the trifluoromethyl derivative (218.21 g/mol vs. 194.19 g/mol ) suggests reduced aqueous solubility, a critical factor in pharmacokinetics .

Notes

Evidence Limitations : The provided data focuses on molecular descriptors without experimental results (e.g., melting points, spectroscopic data). Further studies are required to validate physicochemical and biological properties.

Structural Discrepancies : The molecular formula (C₁₀H₁₀O₄) listed for this compound in the evidence may indicate additional functional groups or a typographical error, as the expected formula for the named structure would typically contain fewer oxygen atoms. This ambiguity should be clarified with additional sources.

Biological Activity

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C8H9NO2

Molecular Weight : 153.16 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (for reference purposes)

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Various methodologies have been developed to improve yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Antimicrobial Activity

Research indicates that 3-Methyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial properties. A study reported that several analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often compared to standard antibiotics such as ampicillin.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 10–20 | Staphylococcus aureus, Escherichia coli |

| Analog 24 | 5 | Staphylococcus aureus |

| Analog 15 | 15 | Escherichia coli |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human colon carcinoma cells (HT29) with an IC50 value significantly lower than that of doxorubicin.

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HT29 | 5.0 | Doxorubicin (12.5) |

| MCF-7 | 15.0 | Cisplatin (10.0) |

| LS180 | 20.0 | - |

The mechanism by which 3-Methyl-2-oxo-1,2-dihydropyridine derivatives exert their biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Evidence indicates that treatment with these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

-

Anticancer Activity : A series of derivatives were synthesized and tested for their anticancer properties. Among them, compound analogs showed a marked increase in cytotoxicity against MCF-7 and LS180 cell lines compared to control groups.

- Study Reference : In a study published in Journal of Medicinal Chemistry, compounds were tested for their cytotoxic effects using standard MTT assays.

-

Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various dihydropyridine derivatives against a panel of pathogens, revealing that certain modifications significantly enhanced their potency.

- Study Reference : Research published in Antimicrobial Agents and Chemotherapy demonstrated the effectiveness of these compounds against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.